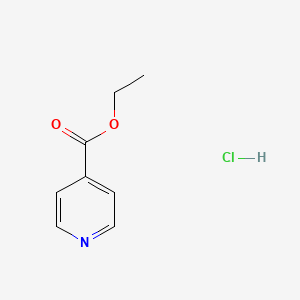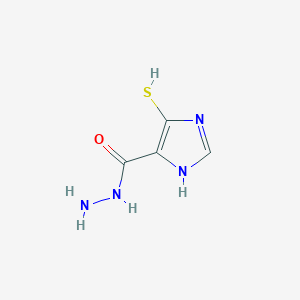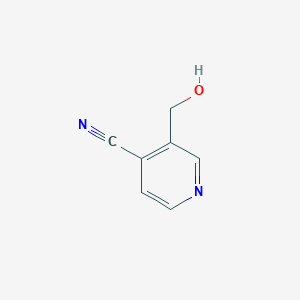
Ethyl isonicotinate hydrochloride
Descripción general
Descripción
Ethyl isonicotinate is a colorless to yellow liquid . It has a molecular weight of 151.16 . It is known to be an organic building block used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The reaction of K3[Cu(CN)4] and ethyl isonicotinate (EIN) in the presence of Me3SnCl in H2O/acetonitrile medium at room temperature affords the 3D-supramolecular coordination polymer .
Molecular Structure Analysis
The molecular structure of Ethyl isonicotinate is represented by the empirical formula C8H9NO2 . It is also known as Ethyl 4-Pyridinecarboxylate or Isonicotinic Acid Ethyl Ester .
Chemical Reactions Analysis
Ethyl isonicotinate can be reduced to 4-pyridinemethanol through an electrochemical method . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .
Physical And Chemical Properties Analysis
Ethyl isonicotinate has a refractive index of 1.501 (lit.) . It has a boiling point of 92 °C/8 mmHg (lit.) . The density of Ethyl isonicotinate is 1.009 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis
Ethyl isonicotinate hydrochloride is employed in enzymatic reactions. Yadav, Joshi, and Lathi (2005) studied its reaction with hydrazine hydrate in a non-aqueous medium, utilizing immobilized lipases for synthesizing isoniazid, an agent in tuberculosis treatment. This process highlights its role in enzymatic synthesis and pharmaceutical applications (Yadav, Joshi, & Lathi, 2005).
Chemical Synthesis and Heterocyclic Systems
Trofimov et al. (2012) demonstrated the use of ethyl isonicotinate with tertiary cyanoacetylenic alcohols under mild conditions to create polycondensed heterocyclic systems. This underscores its utility in chemical synthesis and the development of novel molecular structures (Trofimov et al., 2012).
Photoluminescence and Electrical Conductivity
K. Hassanein et al. (2015) explored the electrical conductivity and luminescence properties of coordination polymers formed from ethyl isonicotinate. Their findings reveal its potential in the creation of materials with specific photoluminescent and conductive properties (Hassanein et al., 2015).
Microwave-Assisted Synthesis
Jiang Hua-jiang (2009) investigated the synthesis of ethyl isonicotinate using microwave irradiation. This study presents a methodological advancement in the synthesis process, enhancing efficiency and yield (Jiang Hua-jiang, 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMMWHOOOVJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608125 | |
| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58827-14-8 | |
| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(methyl)amino]indol-2-one](/img/structure/B3354291.png)

![Acetamide, N-[2-(1H-indol-5-yl)ethyl]-](/img/structure/B3354295.png)
![1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile](/img/structure/B3354302.png)




![2-[(6-Methoxy-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3354331.png)


